molecular formula C25H44O4Si2 B13446403 Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone

Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone

Cat. No.: B13446403
M. Wt: 464.8 g/mol
InChI Key: UIRQBPFQIXNMJE-UHFFFAOYSA-N
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Description

Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone is a synthetic ethanone derivative featuring two tert-butyldimethylsilyl (OTBS) protecting groups and a prenyl ether substituent (3-methyl-2-buten-1-yl)oxy. The OTBS groups enhance the compound’s stability and lipophilicity, making it suitable for applications in multi-step organic syntheses where hydroxyl group protection is critical. Its structure suggests utility as an intermediate in pharmaceuticals, natural product synthesis, or materials science.

Properties

Molecular Formula

C25H44O4Si2

Molecular Weight

464.8 g/mol

IUPAC Name

1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-6-(3-methylbut-2-enoxy)phenyl]ethanone

InChI

InChI=1S/C25H44O4Si2/c1-18(2)14-15-27-21-16-20(28-30(10,11)24(4,5)6)17-22(23(21)19(3)26)29-31(12,13)25(7,8)9/h14,16-17H,15H2,1-13H3

InChI Key

UIRQBPFQIXNMJE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C(=CC(=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone involves multiple steps, typically starting with the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl (TBS) groups. The key intermediate is then subjected to alkylation with 3-methyl-2-buten-1-ol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and the development of new materials.

    Biology: In the study of biochemical pathways and as a potential probe for biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-[(3,7-Dimethyl-2,6-octadienyl)oxy]-6-hydroxy-3-(3-methyl-2-butenyl)-2-[[[(4-methylphenyl)sulfonyl]oxy]phenyl]ethanone (CAS 158499-96-8)

Structural Similarities and Differences :

  • Shared Features: Both compounds contain a prenyl (3-methyl-2-butenyl) ether substituent and a phenyl-ethanone backbone.
  • Key Differences :
    • Protecting Groups : The target compound uses OTBS groups for hydroxyl protection, whereas the compared compound features a tosyl (p-toluenesulfonyl) group and a free hydroxyl group.
    • Additional Substituents : The compared compound includes a geranyl-derived 3,7-dimethyl-2,6-octadienyloxy group, absent in the target compound.

Physical and Chemical Properties :

Property Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone (Inferred) 1-[4-[(3,7-Dimethyl-2,6-octadienyl)oxy]-... (CAS 158499-96-8)
Molecular Formula Likely C₂₈H₄₄O₅Si₂ (estimated) C₃₀H₃₈O₆S
Molecular Weight ~565 g/mol (estimated) 526.69 g/mol
Solubility High lipophilicity due to OTBS groups Moderate (polar tosyl and hydroxyl groups enhance aqueous solubility)
Stability Stable under basic conditions Tosyl group may hydrolyze under strong acidic/basic conditions
Reactivity OTBS groups resist nucleophilic attack Tosyl group acts as a leaving group in substitution reactions

Functional Implications :

  • Synthetic Utility : The target compound’s OTBS groups protect reactive hydroxyls, enabling selective deprotection in multi-step syntheses. In contrast, the tosyl group in CAS 158499-96-8 facilitates nucleophilic displacement reactions.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

Key contrasts include:

  • Backbone: A linear ethoxyethanol chain vs. the ethanone core of the target compound.
  • Functionality : Lacking protective groups (e.g., OTBS) or aromatic ketones, it serves as a surfactant or solvent rather than a synthetic intermediate .

Biological Activity

Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone , a compound with the molecular formula C25H44O4Si2C_{25}H_{44}O_{4}Si_{2} and a molecular weight of 464.79 g/mol, is a significant intermediate in organic synthesis, particularly in the preparation of biologically active compounds such as Cannflavin B. Its biological activity is of increasing interest due to its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structure of this compound features a phenolic core substituted with a 3-methyl-2-butenyl ether and tert-butyldimethylsilyl (TBS) groups, which enhance its stability and solubility in organic solvents. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₃₅H₄₄O₄Si₂
Molecular Weight464.79 g/mol
CAS Number1030601-61-6
IUPAC Name1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-6-(3-methylbut-2-enoxy)phenyl]ethanone

The biological activity of this compound primarily involves its interaction with various biochemical pathways. It can act as an enzyme substrate or inhibitor, influencing the activity of proteins involved in metabolic processes. The specific targets and pathways are still under investigation, but its structural features suggest potential interactions with:

  • Enzymatic pathways : It may inhibit or activate specific enzymes related to metabolic processes.
  • Cell signaling : The compound might modulate signaling pathways by interacting with receptor proteins.

Research Findings

Recent studies have explored the compound's potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities. For instance, it has been investigated for its role as a precursor in synthesizing Cannflavin B, a compound known for its anti-inflammatory properties.

Case Studies

  • Cannflavin B Synthesis : Research indicates that this compound serves as an intermediate in synthesizing Cannflavin B from Cannabis sativa L., which exhibits significant anti-inflammatory effects .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, potentially contributing to protective effects against oxidative stress .

Comparative Analysis

Comparative studies with similar compounds reveal that this compound possesses unique characteristics that may enhance its biological efficacy:

Compound NameBiological Activity
Cannflavin B Anti-inflammatory
1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol Oxygen absorption, UV curing agent
2-Propanol, 1,3-bis[(3-methyl-2-buten-1-yloxy] Industrial applications, potential irritant

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